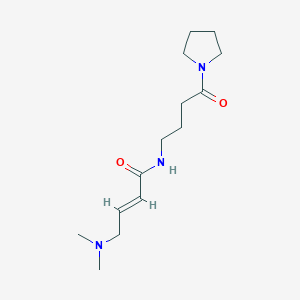
N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine” is a chemical compound with the molecular formula C16H21N5O3S . Pyridinols and pyridinamines, which are important intermediates in the chemical industry, are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
The synthesis of pyridine derivatives has been explored in various studies. For instance, a series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid by addition, oximization, and esterification reactions .Chemical Reactions Analysis
Pyridinols and pyridinamines are known to undergo various chemical reactions. For example, Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Wissenschaftliche Forschungsanwendungen
Optical Properties of Trisheterocyclic Systems with Electron Donating Amino Groups
A study by Palion-Gazda et al. (2019) investigated trisheterocyclic systems, including those with pyrazin-2-ylpyridine derivatives and amino groups like dimethylamine and piperidine. These compounds displayed structure-dependent fluorescence properties in both solution and solid states, highlighting the impact of different amino donors on their thermal, redox, and UV–Vis absorption/emission properties.
Synthesis and Biological Activity of Pyrimidine-Pyrazole Heterocyclics
Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-pyrazole heterocyclics, specifically amines linked to pyrimidine and pyrazole structures, for potential insecticidal and antibacterial applications. Their research Deohate and Palaspagar (2020) involved microwave-assisted cyclocondensation processes, demonstrating the relevance of these compounds in both pest control and antimicrobial contexts.
Novel Synthesis of Pyridine-Pyrimidines
Rahmani et al. (2018) reported an efficient method for synthesizing pyridine-pyrimidine derivatives, which are significant in pharmaceutical and chemical research. Their study Rahmani et al. (2018) utilized triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica as a catalyst, indicating the utility of these compounds in diverse synthetic applications.
Iron-Catalyzed Hydrosilylation of Diacids
Wei et al. (2020) explored the iron-catalyzed hydrosilylation of diacids in the presence of amines, including piperidine. This research Wei et al. (2020) provides insights into novel strategies for creating N-substituted cyclic amines, which are crucial in natural products and bioactive molecules.
Domino Reactions for Synthesis of Pyrazolo[3,4-b]pyridines
Gunasekaran, Prasanna, and Perumal (2014) focused on synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines via domino reactions. Their study Gunasekaran, Prasanna, and Perumal (2014) highlights the potential of these compounds in creating functionalized pyrazolo[3,4-b]pyridines, essential in various chemical synthesis processes.
Molecularly Resolved Studies of Pyridine and Dimethylamine
Carley et al. (2005) conducted molecular studies on pyridine and dimethylamine's interaction with oxygen at Cu(110) surfaces. Their research Carley et al. (2005) provides valuable insights into how these compounds interact with heterogeneous catalysts, which is crucial for understanding catalytic processes in chemistry.
Utility of Enaminonitriles in Heterocyclic Synthesis
Fadda et al. (2012) explored the use of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives. This study Fadda et al. (2012) demonstrates the versatility of enaminonitriles in creating diverse heterocyclic compounds, which are pivotal in drug development and chemical research.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-20(2)15-16(19-9-8-18-15)24-13-5-4-10-21(12-13)25(22,23)14-6-3-7-17-11-14/h3,6-9,11,13H,4-5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUIJQFTEJDLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)




![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)
![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)
![6-Phenyl-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2645716.png)